Welcome to the BenchChem Online Store!
molecular formula C10H16O2 B8393238 Bicyclo[2.2.1]heptan-2-ol, 1-methyl-, acetate

Bicyclo[2.2.1]heptan-2-ol, 1-methyl-, acetate

Cat. No. B8393238
M. Wt: 168.23 g/mol
InChI Key: DKWDNTKCXZNQSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05463118

Procedure details

1 ml of 75% sulfuric acid was added to 240.0 g (1.9M) of the alcohol (II) obtained in 1--1) above and 500 ml of glacial acetic acid and the resulting mixture was stirred at 60° C. for three hours. After cooling, the reaction mixture was diluted with 3 l of water and then neutralized with sodium carbonate.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.C[C:7]1([OH:14])[CH2:12][CH:11]2[CH2:13][CH:8]1[CH2:9][CH2:10]2.[C:15]([OH:18])(=O)[CH3:16].[C:19](=O)([O-])[O-].[Na+].[Na+]>O>[C:15]([O:14][CH:7]1[CH2:12][CH:11]2[CH2:13][C:8]1([CH3:19])[CH2:9][CH2:10]2)(=[O:18])[CH3:16] |f:3.4.5|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
240 g
Type
reactant
Smiles
CC1(C2CCC(C1)C2)O
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
3 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 60° C. for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C)(=O)OC1C2(CCC(C1)C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.